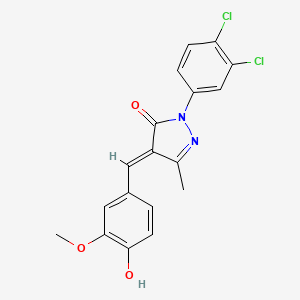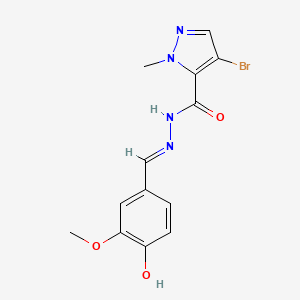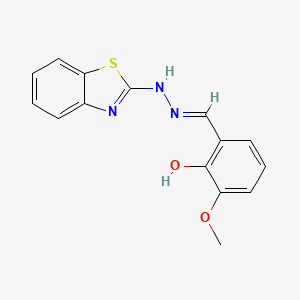
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole ring fused with a chlorinated, hydroxylated, and methoxylated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenyl group with specific substituents. Key steps include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.
Substitution Reactions: Introduction of the chloro, hydroxy, and methoxy groups on the phenyl ring using appropriate reagents like chlorinating agents, hydroxylating agents, and methoxylating agents.
Vinyl Cyanide Introduction: The final step involves the addition of the vinyl cyanide group through a reaction such as the Knoevenagel condensation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal function. The chloro, hydroxy, and methoxy groups may enhance its binding affinity and specificity towards these targets. The vinyl cyanide group can participate in covalent bonding with nucleophilic sites on biomolecules, leading to irreversible inhibition of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.
Phenyl Derivatives: Compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde share the phenyl ring with similar substituents but lack the benzimidazole core.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the benzimidazole and phenyl groups with specific substituents makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C17H12ClN3O2 |
|---|---|
Poids moléculaire |
325.7g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12ClN3O2/c1-23-15-8-10(7-12(18)16(15)22)6-11(9-19)17-20-13-4-2-3-5-14(13)21-17/h2-8,22H,1H3,(H,20,21)/b11-6+ |
Clé InChI |
GHHOYYXAWAZILT-IZZDOVSWSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


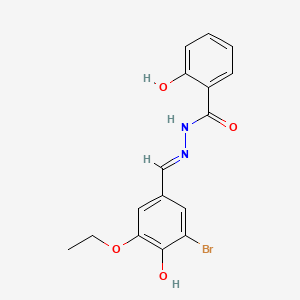
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B1190303.png)
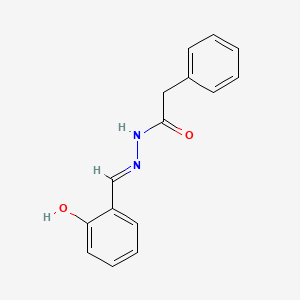
![2-[4-(benzyloxy)phenoxy]-N'-[(5-bromo-1H-indol-3-yl)methylene]propanohydrazide](/img/structure/B1190305.png)
![N'-[(5-Bromo-1H-indol-3-yl)methylene]-2-ethoxybenzohydrazide](/img/no-structure.png)

